ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by the presence of multiple functional groups, including a thiophene ring, a pyrimidine ring, and a carboxylate ester group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate to form an intermediate thiourea derivative. This intermediate undergoes cyclization to yield the desired pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes involved in cellular processes or receptors on cell surfaces. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Thioxopyrimidines: Known for their diverse biological activities, including antioxidant and anticancer properties.
Uniqueness
Ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its combination of functional groups and its potential for multiple therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
ethyl 2-butylsulfanyl-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-5-7-9-28-20-22-17-15(18(24)23-20)14(16-11(3)8-10-27-16)13(12(4)21-17)19(25)26-6-2/h8,10,14H,5-7,9H2,1-4H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGLVZCXOJFPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=C(C=CS3)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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